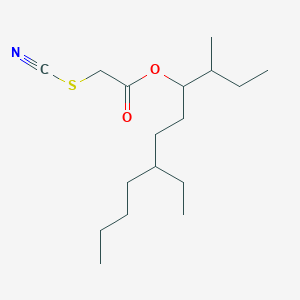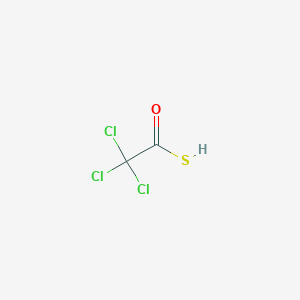
Trichloroethanethioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloroethanethioic S-acid is an organic compound with the chemical formula C2HCl3OS It is a derivative of ethanethioic acid, where three hydrogen atoms are replaced by chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloroethanethioic S-acid can be synthesized through several methods. One common approach involves the reaction of ethanethioic acid with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through distillation and other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Trichloroethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroethanoic acid.
Reduction: Reduction reactions can convert this compound to ethanethioic acid.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Substitution reactions often require nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Trichloroethanoic acid.
Reduction: Ethanethioic acid.
Substitution: Various substituted ethanethioic acids, depending on the reagents used.
Scientific Research Applications
Trichloroethanethioic S-acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of trichloroethanethioic S-acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1,1,1-Trichloroethane: A chlorinated hydrocarbon used as a solvent.
Thioacetic acid: A sulfur-containing organic acid with similar reactivity.
Comparison: Trichloroethanethioic S-acid is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinctive chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to 1,1,1-trichloroethane, this compound has a broader range of applications in organic synthesis and research due to its sulfur content.
Properties
CAS No. |
13101-29-6 |
|---|---|
Molecular Formula |
C2HCl3OS |
Molecular Weight |
179.5 g/mol |
IUPAC Name |
2,2,2-trichloroethanethioic S-acid |
InChI |
InChI=1S/C2HCl3OS/c3-2(4,5)1(6)7/h(H,6,7) |
InChI Key |
XSCSTCGXWRKQDM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


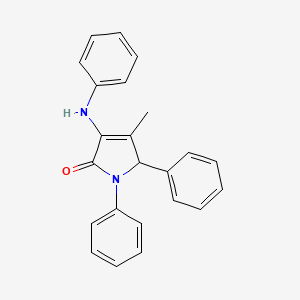
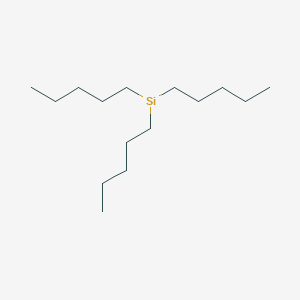

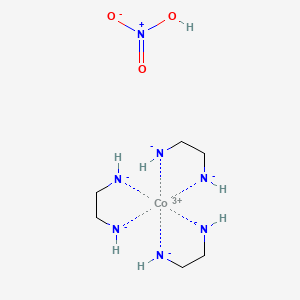
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)

![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
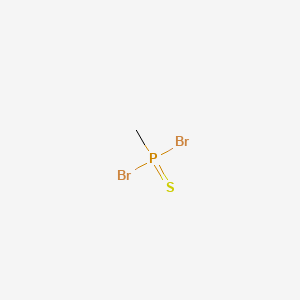
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)

![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)


